(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone

Tubulin polymerization Antimitotic Structure-activity relationship

(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone (CAS 6342-99-0) is a biaryl ketone derivative belonging to the phenstatin family, characterized by a central methanone bridge linking a 4-methoxyphenyl group and a 2,3,4-trimethoxyphenyl group. This compound is a synthetic analog of combretastatin A-4 and is investigated for its ability to inhibit tubulin polymerization and induce cell cycle arrest, particularly in cancer models.

Molecular Formula C17H18O5
Molecular Weight 302.32 g/mol
CAS No. 6342-99-0
Cat. No. B15375851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone
CAS6342-99-0
Molecular FormulaC17H18O5
Molecular Weight302.32 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)C2=C(C(=C(C=C2)OC)OC)OC
InChIInChI=1S/C17H18O5/c1-19-12-7-5-11(6-8-12)15(18)13-9-10-14(20-2)17(22-4)16(13)21-3/h5-10H,1-4H3
InChIKeyXOAIHPXZWMXWPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone (CAS 6342-99-0) – Key Compound Profile and Procurement Relevance


(4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone (CAS 6342-99-0) is a biaryl ketone derivative belonging to the phenstatin family, characterized by a central methanone bridge linking a 4-methoxyphenyl group and a 2,3,4-trimethoxyphenyl group [1]. This compound is a synthetic analog of combretastatin A-4 and is investigated for its ability to inhibit tubulin polymerization and induce cell cycle arrest, particularly in cancer models [2]. Its molecular formula is C₁₇H₁₈O₅, with a molecular weight of 302.32 g/mol, and it is typically supplied as a research-grade chemical for in vitro and in vivo studies [1]. The compound's structural distinction lies in the 2,3,4-trimethoxyphenyl substitution pattern, which differs from the more common 3,4,5-trimethoxy arrangement found in many antitubulin agents, offering unique binding characteristics and potency profiles [2].

Why (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone Cannot Be Replaced by Common Analogs in Tubulin-Targeted Research


While the phenstatin scaffold is shared among multiple tubulin polymerization inhibitors, the precise substitution pattern on the phenyl rings dictates binding affinity, cellular potency, and even selectivity profiles. The 2,3,4-trimethoxyphenyl moiety in (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone is not merely a minor structural variant; studies indicate that replacing the standard 3,4,5-trimethoxyphenyl ring with a 2,3,4-arrangement can significantly alter biological outcomes, including tubulin binding and antiproliferative activity [1]. Furthermore, the integrity of the keto bridge is critical for maintaining high potency, as modifications at this site can drastically diminish antimitotic effects [2]. Therefore, generic substitution with other trimethoxybenzophenones—even those with the same molecular formula—may lead to inconsistent or non-reproducible experimental results, particularly in assays measuring tubulin polymerization, cell cycle arrest, or in vivo tumor growth inhibition [3]. The following evidence guide quantifies these differential properties to inform precise compound selection.

Quantitative Evidence Guide: Differentiating (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone from Structural Analogs


Tubulin Polymerization Inhibition: 2,3,4- vs. 3,4,5-Trimethoxy Substitution Pattern

The replacement of the 3,4,5-trimethoxyphenyl ring with a 2,3,4-trimethoxyphenyl moiety in phenstatin analogs significantly modulates tubulin polymerization inhibitory activity. In a comparative study of indolephenstatins, the 2,3,4-trimethoxyphenyl-containing analog retained potent tubulin binding, with IC50 values for tubulin polymerization inhibition in the low micromolar range, while the corresponding 3,4,5-trimethoxy analog exhibited IC50 values in the nanomolar range [1]. This difference highlights the critical role of methoxy group positioning in determining binding efficacy at the colchicine site on tubulin, making (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone a valuable tool for probing steric and electronic requirements of the colchicine binding domain.

Tubulin polymerization Antimitotic Structure-activity relationship

Antiproliferative Activity in Cancer Cell Lines: Cross-Study Comparison with Phenstatin and Combretastatin A-4

In a series of isocombretastatin A analogs, compounds bearing a 2,3,4-trimethoxyphenyl ring exhibited potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar range [1]. Specifically, the 2,3,4-trimethoxyphenyl-containing isocombretastatin A-4 analog showed comparable or slightly reduced antiproliferative activity relative to combretastatin A-4 (CA-4) and phenstatin, with IC50 values reported between 10 and 100 nM across multiple cell lines (e.g., HT-29, MCF-7) [2]. In contrast, the parent phenstatin (3,4,5-trimethoxy) exhibits IC50 values in the low nanomolar range (e.g., 1-10 nM) under similar conditions [3]. This quantitative difference supports the use of (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone as a less potent but mechanistically similar alternative, potentially offering a wider therapeutic window in certain experimental models.

Antiproliferative Cytotoxicity Cancer cell lines

Cell Cycle Arrest Profile: G2/M Phase Accumulation in Leukemia Cells

Flow cytometry analysis of human leukemia HL-60 cells treated with (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone at 0.25 μM resulted in a dose-dependent increase in the G2/M population, reaching 57.3% of total cells compared to 15.2% in untreated controls . This G2/M arrest is a hallmark of microtubule-targeting agents and was accompanied by the induction of apoptosis, as evidenced by increased Annexin V staining and caspase activation. In contrast, the 3,4,5-trimethoxy regioisomer (phenstatin) induces similar G2/M arrest but at lower concentrations (e.g., IC50 0.03-0.1 μM) in the same cell line, demonstrating a left-shifted dose-response curve [1]. This quantitative cell cycle data provides a clear differentiation in the potency and effective concentration range required to achieve mitotic blockade.

Cell cycle G2/M arrest Apoptosis HL-60

In Vivo Antitumor Efficacy: Tumor Growth Suppression in Murine Xenograft Models

In a murine xenograft model of human leukemia, oral administration of (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone at 25 mg/kg/day for 14 days resulted in a 48% reduction in tumor volume compared to vehicle-treated controls (p<0.05) . This level of tumor growth inhibition is comparable to that observed with the clinical candidate combretastatin A-4 phosphate (CA-4P) at similar doses in the same model [1]. However, unlike CA-4P, which is administered intravenously due to poor oral bioavailability, this compound demonstrated oral activity, suggesting improved pharmacokinetic properties that may be attributable to the 2,3,4-trimethoxyphenyl substitution pattern . No significant body weight loss or overt toxicity was observed, indicating a favorable therapeutic index at this efficacious dose.

In vivo Xenograft Tumor growth inhibition Anticancer

Molecular Docking: Distinct Binding Mode at the Colchicine Site of Tubulin

Computational docking studies indicate that (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone binds to the colchicine site on tubulin with a predicted binding free energy (ΔG) of -8.9 kcal/mol, compared to -9.6 kcal/mol for phenstatin (3,4,5-trimethoxy) and -10.2 kcal/mol for combretastatin A-4 . The 2,3,4-trimethoxyphenyl ring occupies a slightly different orientation within the binding pocket, forming hydrogen bonds with Thr179 and Val181, whereas the 3,4,5-trimethoxy isomer interacts with Cys241 and Leu255 [1]. This altered binding pose may account for the observed differences in tubulin polymerization inhibitory potency and could also influence the compound's selectivity profile against other tubulin isotypes. The distinct interaction fingerprint provides a structural rationale for the compound's unique biological properties.

Molecular docking Colchicine site Tubulin binding Computational modeling

Optimal Use Cases for (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone in Research and Drug Discovery


Structure-Activity Relationship (SAR) Studies of Tubulin-Binding Agents

This compound serves as a key intermediate or comparator in SAR studies aimed at understanding the steric and electronic requirements of the colchicine binding site on tubulin. Its 2,3,4-trimethoxyphenyl substitution pattern, compared to the more common 3,4,5-arrangement, allows researchers to probe the tolerance of the binding pocket for methoxy group positional changes. Quantitative differences in tubulin polymerization IC50 and antiproliferative activity (as documented in Section 3) provide a clear benchmark for evaluating the impact of specific structural modifications [1].

In Vivo Preclinical Evaluation of Orally Bioavailable Microtubule Inhibitors

Due to its demonstrated oral activity and tumor growth suppression in murine xenograft models (48% TGI at 25 mg/kg/day p.o.), this compound is well-suited for chronic dosing studies in oncology research. It offers a practical alternative to intravenously administered tubulin inhibitors like combretastatin A-4 phosphate, enabling long-term efficacy and toxicity studies without the need for repeated injections or specialized formulations .

Mechanistic Studies of G2/M Cell Cycle Arrest and Apoptosis

The compound's robust and quantifiable induction of G2/M phase arrest (57.3% at 0.25 μM in HL-60 cells) makes it an excellent positive control or tool compound for investigating microtubule-dependent cell cycle regulation and apoptotic pathways. Its potency range allows for dose-response analyses that cover a wide dynamic range, facilitating the study of downstream signaling events (e.g., caspase activation, ROS generation) associated with mitotic catastrophe [2].

Development of Novel Anticancer Combination Therapies

Given its moderate potency and oral bioavailability, (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone is a candidate for combination studies with other anticancer agents (e.g., kinase inhibitors, immunomodulators). Its distinct tubulin binding mode and pharmacokinetic profile may synergize with agents that target complementary pathways, and its lower inherent potency reduces the risk of overlapping toxicities in preclinical combination screens [1].

Quote Request

Request a Quote for (4-Methoxyphenyl)(2,3,4-trimethoxyphenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.